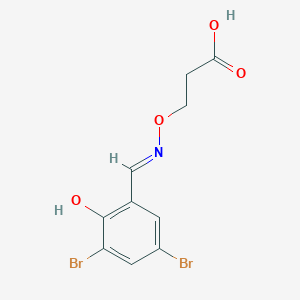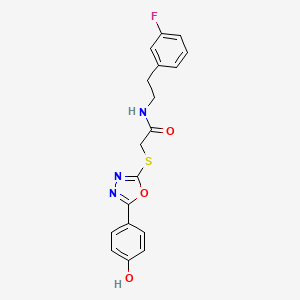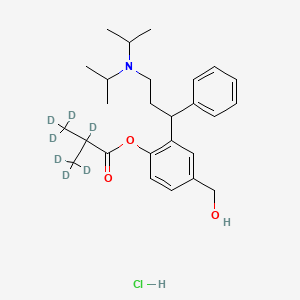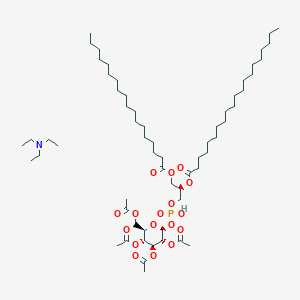
Transthyretin-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transthyretin-IN-1 is a small molecule inhibitor designed to target transthyretin, a protein involved in the transport of thyroxine and retinol. Transthyretin is known to form amyloid fibrils, which are associated with diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. This compound aims to stabilize the transthyretin tetramer, preventing its dissociation and subsequent amyloid formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Transthyretin-IN-1 typically involves a multi-step process starting from commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize the use of hazardous reagents. This often involves:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents.
Automated Synthesis: Employing automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Transthyretin-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile.
Scientific Research Applications
Transthyretin-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of transthyretin inhibitors.
Biology: Employed in cellular assays to investigate the biological effects of transthyretin inhibition.
Medicine: Explored as a potential therapeutic agent for treating transthyretin-related amyloidosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for transthyretin inhibitors.
Mechanism of Action
Transthyretin-IN-1 exerts its effects by binding to the thyroxine-binding sites on the transthyretin tetramer. This binding stabilizes the tetrameric structure, preventing its dissociation into monomers that can aggregate into amyloid fibrils. The molecular targets and pathways involved include:
Thyroxine-Binding Sites: The primary binding sites for this compound.
Amyloidogenic Pathways: Pathways leading to amyloid fibril formation are inhibited by the stabilization of the transthyretin tetramer.
Comparison with Similar Compounds
Similar Compounds
Tafamidis: Another transthyretin stabilizer used clinically to treat transthyretin amyloidosis.
Diflunisal: A non-steroidal anti-inflammatory drug that also stabilizes transthyretin.
AG10: A novel transthyretin stabilizer currently under investigation.
Uniqueness of Transthyretin-IN-1
This compound is unique in its high binding affinity and specificity for transthyretin, making it a potent inhibitor with potential therapeutic applications. Its distinct chemical structure allows for enhanced stability and efficacy compared to other similar compounds.
Properties
Molecular Formula |
C10H9Br2NO4 |
|---|---|
Molecular Weight |
366.99 g/mol |
IUPAC Name |
3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]oxypropanoic acid |
InChI |
InChI=1S/C10H9Br2NO4/c11-7-3-6(10(16)8(12)4-7)5-13-17-2-1-9(14)15/h3-5,16H,1-2H2,(H,14,15)/b13-5+ |
InChI Key |
VPPGEQCITQLSNE-WLRTZDKTSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/OCCC(=O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NOCCC(=O)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


